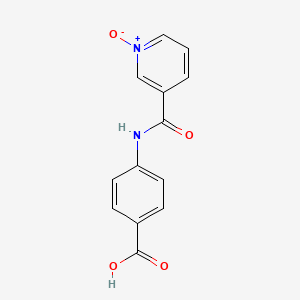

N-(4-Carboxyphenyl)nicotinamide 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

62833-97-0 |

|---|---|

Molecular Formula |

C13H10N2O4 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoic acid |

InChI |

InChI=1S/C13H10N2O4/c16-12(10-2-1-7-15(19)8-10)14-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |

InChI Key |

NOZXKPUFOWZECN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Carboxyphenyl Nicotinamide 1 Oxide and Its Structural Analogs

Precursor Synthesis and Functionalization Routes

The primary precursors for the synthesis of N-(4-Carboxyphenyl)nicotinamide 1-oxide are derivatives of nicotinic acid and 4-aminobenzoic acid. A common synthetic strategy involves the initial coupling of these two moieties to form N-(4-carboxyphenyl)nicotinamide, which is then subjected to N-oxidation.

Alternatively, nicotinamide (B372718) can be first converted to nicotinamide 1-oxide, which can then be coupled with a derivative of 4-aminobenzoic acid. The synthesis of nicotinamide 1-oxide is a well-established procedure. A typical method involves the reaction of nicotinamide with hydrogen peroxide in glacial acetic acid. The mixture is heated, and after the reaction, the product is isolated by distillation and recrystallization. orgsyn.org This process yields white, crystalline nicotinamide 1-oxide. orgsyn.org

4-Aminobenzoic acid is a commercially available starting material and can be functionalized in various ways to facilitate coupling reactions. For instance, the carboxylic acid group can be converted to a more reactive acyl chloride or ester to promote amide bond formation.

N-Oxidation Strategies for Pyridine (B92270) Derivatives

The introduction of an N-oxide functionality on the pyridine ring is a key step in the synthesis of the target compound. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity and biological activity.

Peroxide-Mediated Oxidation Techniques

A prevalent method for the N-oxidation of pyridine and its derivatives is the use of peroxide reagents. orgsyn.org Hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid, is a common and effective oxidizing agent. orgsyn.org The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the protonated peroxide.

Other peroxide-based oxidants include peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA), which are also effective for the N-oxidation of pyridines. The choice of the oxidizing agent and reaction conditions can be tailored based on the specific substrate and desired outcome. In some cases, catalytic systems are employed to enhance the efficiency of the oxidation process. For instance, derivatives of nicotinic acid N-oxide have been prepared using hydrogen peroxide in the presence of methyltrioxorhenium as a catalyst. google.com

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the N-oxidation reaction are highly dependent on the reaction conditions. Factors such as temperature, reaction time, solvent, and the stoichiometry of the reactants play a crucial role. For the synthesis of nicotinamide 1-oxide from nicotinamide, heating the reaction mixture on a steam bath for several hours has been shown to be effective. orgsyn.org

The workup procedure is also critical for obtaining a pure product. Distillation under reduced pressure to remove the acetic acid, followed by recrystallization, is a common purification method. orgsyn.org The use of glass-jointed equipment is recommended as hydrogen peroxide can attack rubber stoppers. orgsyn.org

| Parameter | Condition | Outcome | Reference |

| Oxidizing Agent | 30% Hydrogen Peroxide | Effective N-oxidation | orgsyn.org |

| Solvent | Glacial Acetic Acid | Facilitates the reaction | orgsyn.org |

| Temperature | Steam Bath | Promotes reaction | orgsyn.org |

| Reaction Time | 3.5 hours | Sufficient for completion | orgsyn.org |

| Purification | Distillation and Recrystallization | High purity product | orgsyn.org |

Coupling Reactions for Phenyl and Nicotinamide Moieties

The formation of the amide bond between the phenyl and nicotinamide moieties is a pivotal step in the synthesis of N-(4-Carboxyphenyl)nicotinamide. This can be achieved either before or after the N-oxidation step. A common approach is to first synthesize N-(4-carboxyphenyl)nicotinamide and then oxidize the pyridine ring.

The amide bond is typically formed by activating the carboxylic acid of one precursor and reacting it with the amine group of the other. For instance, nicotinic acid can be converted to its acyl chloride, which then reacts with 4-aminobenzoic acid. Alternatively, various coupling reagents can be used to facilitate the direct amidation of a carboxylic acid and an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt).

The choice of solvent and base is also important for the efficiency of the coupling reaction. Dichloromethane (CH2Cl2) is a frequently used solvent, and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction.

Derivatization and Structural Modification of this compound

Further structural diversity can be introduced by modifying the this compound scaffold. The carboxylic acid group provides a convenient handle for such derivatization.

Amide Functionalization

The carboxylic acid group of this compound can be converted into a variety of amide derivatives. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a wide range of primary or secondary amines to yield the corresponding amides.

Alternatively, peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can be employed for the direct coupling of the carboxylic acid with amines. These methods are generally mild and tolerate a wide range of functional groups.

The following table outlines a general scheme for the amide functionalization of this compound.

| Reagent 1 | Reagent 2 | Product |

| This compound | SOCl₂ or (COCl)₂ | N-(4-(chlorocarbonyl)phenyl)nicotinamide 1-oxide |

| N-(4-(chlorocarbonyl)phenyl)nicotinamide 1-oxide | R¹R²NH | N-(4-(R¹,R²-aminocarbonyl)phenyl)nicotinamide 1-oxide |

| This compound | R¹R²NH, Coupling Agent (e.g., HATU, HBTU) | N-(4-(R¹,R²-aminocarbonyl)phenyl)nicotinamide 1-oxide |

This approach allows for the synthesis of a library of analogs with diverse substituents on the amide nitrogen, enabling the exploration of structure-activity relationships.

Carboxylic Acid Group Modifications

The carboxylic acid moiety on the phenyl ring of this compound is a prime site for chemical modification to produce a variety of structural analogs, such as esters and amides. These modifications are typically achieved through well-established organic reactions.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished via several methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com Another mild and efficient method involves the use of diazoalkanes, which can be generated in situ to avoid the isolation of these potentially hazardous reagents. researchgate.net

Amide and Hydrazide Formation: Further derivatization can be achieved by converting the carboxylic acid into amides or hydrazides. This typically involves an initial activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting activated species can then readily react with various amines or hydrazine (B178648) hydrate (B1144303) to yield the desired amide or hydrazide analogs.

The following table summarizes common modifications of the carboxylic acid group:

Table 1: Synthetic Modifications of the Carboxylic Acid Group

| Modification Type | Reagents | Product | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction; often requires excess alcohol or water removal. masterorganicchemistry.com |

| Amidation | Thionyl Chloride (SOCl₂), Amine (R-NH₂) | Amide | Involves formation of an intermediate acyl chloride for activation. |

| Hydrazide Formation | Thionyl Chloride (SOCl₂), Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazide | Similar to amidation, proceeds through an activated acyl chloride intermediate. |

Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry strategies have been developed for the synthesis of nicotinamide derivatives. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Biocatalysis: The use of enzymes as catalysts offers a powerful and environmentally friendly alternative to traditional chemical methods. rsc.org Biocatalysis provides significant advantages, including mild reaction conditions, high catalytic efficiency, and stereoselectivity. rsc.org For the synthesis of nicotinamide derivatives, lipases such as Novozym® 435 from Candida antarctica have been successfully employed to catalyze the formation of amide bonds from methyl nicotinate (B505614) and various amines with high yields (81.6–88.5%). rsc.orgnih.gov This enzymatic approach avoids the need for stoichiometric activating reagents that generate considerable waste. nih.gov

Energy-Efficient Methodologies:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. youtube.com It provides rapid and intense heating of polar substances, significantly reducing reaction times from hours to minutes and often increasing product yields. youtube.comakjournals.com This technique has been successfully applied to the hydrolysis of cyanopyridine precursors to produce nicotinic acid and nicotinamide, demonstrating its efficiency. akjournals.com Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. youtube.comyoutube.com

Continuous-Flow Microreactors: This technology offers a sustainable and efficient method for chemical production. When coupled with biocatalysis, continuous-flow systems can dramatically shorten reaction times and improve yields compared to batch processes. rsc.orgnih.gov For instance, the lipase-catalyzed synthesis of nicotinamide derivatives saw reaction times decrease from 24 hours in a batch reactor to just 35 minutes in a continuous-flow microreactor, with a notable increase in product yield. nih.gov

Use of Eco-Friendly Solvents: A key principle of green chemistry is the replacement of hazardous solvents. In the synthesis of nicotinamide derivatives, toxic and environmentally damaging solvents like DMF, DMSO, and NMP are often used. Research has identified greener alternatives such as tert-amyl alcohol, which has been effectively used as a reaction medium in enzyme-catalyzed syntheses. rsc.org

The table below outlines key green chemistry approaches applicable to the synthesis of nicotinamide derivatives.

Table 2: Green Chemistry Strategies in Nicotinamide Derivative Synthesis

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., Novozym® 435 lipase) to catalyze amide bond formation. | Mild conditions, high yields, high selectivity, reusable catalyst, reduced waste. | rsc.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Drastically reduced reaction times, increased yields, potential for solvent-free conditions, energy efficiency. | youtube.comakjournals.com |

| Continuous-Flow Microreactors | Performing reactions in a continuous flow system rather than a batch reactor. | Shorter reaction times, improved yields, better process control and safety. | rsc.orgnih.gov |

| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Reduced toxicity and environmental impact. | rsc.org |

Advanced Spectroscopic and Structural Elucidation of N 4 Carboxyphenyl Nicotinamide 1 Oxide Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

No experimental ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or advanced 2D NMR analyses (such as COSY, HSQC, or HMBC), could be located for N-(4-Carboxyphenyl)nicotinamide 1-oxide. This information is essential for the definitive structural confirmation and stereochemical analysis of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Specific FT-IR and Raman spectra for this compound, which would provide characteristic vibrational frequencies for its functional groups (e.g., C=O of the carboxylic acid and amide, N-O stretching, aromatic ring vibrations), are not reported in the available literature. Without this experimental data, a detailed analysis of its bonding characteristics is not possible.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Studies

While predicted mass-to-charge ratios for various adducts of the isomer N-(4-carboxyphenyl)isonicotinamide 1-oxide are available in databases like PubChem, no published experimental mass spectrometry data or detailed fragmentation pathway studies for this compound were found. Such studies are crucial for confirming the molecular weight and elucidating the compound's structure based on its fragmentation patterns under ionization.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

A search for crystallographic information revealed no deposited single-crystal X-ray diffraction data for this compound. Consequently, critical information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π-π stacking) remains undetermined.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

No powder X-ray diffraction patterns for this compound have been published. PXRD data is fundamental for identifying crystalline phases, analyzing polymorphism, and assessing sample purity, none of which can be reported for this compound.

Electrochemical Characterization Techniques

There is no available research detailing the electrochemical behavior of this compound. Studies using techniques such as cyclic voltammetry or other electrochemical methods have not been reported, leaving its redox properties and potential electrochemical applications unexplored.

Cyclic Voltammetry and Chronoamperometry for Redox Behavior

While specific experimental data for this compound is not available in the reviewed literature, cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques to investigate the redox behavior of molecules.

Cyclic Voltammetry (CV) would be employed to probe the oxidation and reduction potentials of this compound. In a typical CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a switching potential and then back. The resulting current is measured as a function of the applied potential.

For this compound, this analysis would reveal key information about its electrochemical properties. The presence of the nicotinamide (B372718) 1-oxide moiety suggests potential redox activity. The N-oxide group is generally reducible, and the nicotinamide ring can also undergo redox reactions. A cyclic voltammogram would show the potentials at which these electron transfer processes occur. The reversibility of these processes can be assessed by comparing the anodic and cathodic peak potentials and currents. For instance, a reversible one-electron process would exhibit a peak potential separation of approximately 59/n mV (where n is the number of electrons transferred).

Chronoamperometry complements CV by studying the current response as a function of time after a potential step is applied. This technique is particularly useful for determining the kinetics of electrochemical reactions and diffusion coefficients. If CV were to indicate a redox process for this compound, chronoamperometry could be used to apply a potential sufficient to initiate the oxidation or reduction and monitor the resulting current decay over time. This decay is typically governed by the Cottrell equation, which relates the current to the concentration of the electroactive species, the diffusion coefficient, and the electrode area.

A hypothetical data table for the kind of information that could be obtained from a CV analysis is presented below. Please note this is for illustrative purposes only, as no experimental data for the target compound was found.

| Parameter | Hypothetical Value | Description |

| Anodic Peak Potential (Epa) | +0.8 V vs. Ag/AgCl | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Epc) | -0.6 V vs. Ag/AgCl | Potential at which reduction of the N-oxide group may occur. |

| Peak Separation (ΔEp) | 70 mV | Indicates the reversibility of the redox process. |

| Anodic Peak Current (Ipa) | 5 µA | Current associated with the oxidation process. |

| Cathodic Peak Current (Ipc) | 4.8 µA | Current associated with the reduction process. |

Electrochemical Impedance Spectroscopy (EIS) for Surface Studies

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the interfacial properties of electrochemical systems. By applying a small amplitude sinusoidal potential perturbation at different frequencies, the impedance of the system can be measured. This technique is highly sensitive to changes at the electrode-electrolyte interface.

In the context of this compound, EIS could be utilized to understand its interaction with an electrode surface. For example, if the compound adsorbs onto the electrode, this would alter the double-layer capacitance and charge-transfer resistance, which can be detected and quantified using EIS. The data is often represented as a Nyquist plot (plotting the imaginary part of impedance against the real part).

An equivalent circuit model, consisting of resistors, capacitors, and other electrical elements, is typically used to fit the experimental EIS data and extract meaningful physical parameters. For instance, the charge-transfer resistance (Rct) is related to the kinetics of the electron transfer reaction at the electrode surface, while the double-layer capacitance (Cdl) provides information about the electrode-electrolyte interface.

A hypothetical data table summarizing the kind of parameters that could be obtained from an EIS study is shown below. This is for illustrative purposes only.

| Parameter | Hypothetical Value | Description |

| Solution Resistance (Rs) | 100 Ω | Resistance of the electrolyte solution. |

| Charge-Transfer Resistance (Rct) | 5 kΩ | Resistance to electron transfer at the electrode surface. |

| Double-Layer Capacitance (Cdl) | 10 µF/cm² | Capacitance of the electrical double layer at the interface. |

Thermal Analysis for Phase Transitions and Stability (e.g., DSC, TGA)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and decomposition profile of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal endothermic or exothermic transitions. An endothermic peak would typically correspond to a melting point, providing information about the purity of the compound. Other transitions, such as polymorphic phase changes, could also be observed.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose. The percentage of mass loss at different temperatures provides insights into the decomposition pathway and the thermal stability of the molecule. For instance, the loss of specific functional groups, such as the carboxylic acid or the N-oxide group, might be identifiable as distinct steps in the TGA curve.

A hypothetical data table summarizing potential findings from DSC and TGA is provided below for illustrative purposes.

Chemical Reactivity and Transformation Studies of N 4 Carboxyphenyl Nicotinamide 1 Oxide

N-Oxide Deoxygenation and Reduction Mechanisms

The N-oxide functional group in N-(4-Carboxyphenyl)nicotinamide 1-oxide is a key center of reactivity, and its removal (deoxygenation) is a fundamental transformation that restores the parent pyridine (B92270) structure. This process can be achieved through various mechanisms, employing a range of reducing agents and catalytic systems.

Common Deoxygenation Methods:

Transition Metal-Based Reductants: Systems utilizing transition metals like molybdenum, palladium, iridium, and ruthenium are effective for N-oxide deoxygenation. rsc.org A notable method involves a palladium-catalyzed transfer oxidation, where triethylamine (B128534) acts as the oxygen acceptor, a process that can be efficiently conducted under microwave irradiation. organic-chemistry.org This method is valued for its chemoselectivity, tolerating sensitive functional groups like esters and halogens. organic-chemistry.org

Transition Metal-Free Reductants: Environmentally benign methods have been developed, such as using a combination of an iodide source (e.g., MgI₂) and formic acid. rsc.org In this system, iodide acts as a catalytic reductant, which is regenerated by formic acid, with the latter also serving as a Brønsted activator and solvent. rsc.org Computational studies suggest the deoxygenation proceeds via an S_N2-type mechanism. rsc.org

Photocatalytic Deoxygenation: Modern synthetic approaches include visible light-induced methods. Rhenium-based photocatalysts can efficiently deoxygenate pyridine N-oxides under ambient conditions, offering a mild alternative to classical methods that often require harsh reagents like PCl₃. chemrxiv.org Another photoredox method allows for the divergent deoxygenation or hydroxymethylation of pyridine N-oxides. acs.org

The choice of method depends on the desired selectivity and the presence of other functional groups in the molecule. For this compound, methods that preserve the amide and carboxylic acid functionalities are preferred.

Table 1: Selected Deoxygenation Reagents for Pyridine N-Oxides

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| [Pd(OAc)₂]/dppf, Et₃N | Microwave, 140–160 °C, MeCN | Chemoselective, tolerates various functional groups | organic-chemistry.org |

| MgI₂, Formic Acid | Ambient temperature | Sustainable, metal-free, S_N2-type mechanism | rsc.org |

| [Re(bpy)(CO)₃Cl]-type complexes | Visible light, ambient temperature | Photocatalytic, mild conditions, avoids sacrificial reagents | chemrxiv.org |

| Zinc dust | Acidic conditions (e.g., acetic acid) | Classical, effective method for removing the oxygen atom after substitution reactions | wikipedia.org |

Reactivity of the Carboxylic Acid Group in Esterification and Amidation

The carboxylic acid group on the phenyl ring of this compound is expected to undergo standard transformations such as esterification and amidation. These reactions allow for further derivatization and modification of the molecule's properties.

Esterification: The conversion of the carboxylic acid to an ester can typically be accomplished through Fischer esterification. This involves reacting the compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, often under reflux conditions. The equilibrium of the reaction is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Amidation: The formation of an amide from the carboxylic acid group requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acyl chloride. This intermediate readily reacts with a primary or secondary amine to yield the corresponding amide.

Use of Coupling Agents: A milder and more common approach in modern synthesis involves the use of peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating its reaction with an amine to form the amide bond directly.

These reactions are generally compatible with the pyridine N-oxide and amide functionalities present elsewhere in the molecule, provided that appropriately mild conditions are chosen.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The introduction of the N-oxide function dramatically alters the reactivity of the pyridine ring compared to the parent heterocycle. researchgate.netthieme-connect.de The oxygen atom can act as both an electron-donating and electron-withdrawing group via resonance and inductive effects, respectively, activating the ring towards both electrophilic and nucleophilic attack. youtube.com

Electrophilic Aromatic Substitution (EAS): The N-oxide group, through its ability to donate electron density into the ring via resonance, activates the C4 position for electrophilic substitution. thieme-connect.dequimicaorganica.org This allows reactions like nitration and halogenation, which are difficult to perform on unactivated pyridines, to proceed under milder conditions. For this compound, electrophilic attack would be strongly directed to the C4 position of the pyridine ring.

Nucleophilic Aromatic Substitution (S_NAr): The N-oxide group also enhances the ring's susceptibility to nucleophilic attack, particularly at the C2 and C6 positions, by withdrawing electron density inductively and stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.com A common synthetic strategy involves nucleophilic substitution followed by deoxygenation to obtain the substituted pyridine. wikipedia.orgresearchgate.net

A classic example is the reaction with phosphorus oxychloride (POCl₃) or other activating agents like p-toluenesulfonic anhydride (B1165640), which leads to the introduction of a nucleophile (e.g., chloride) at the C2 and/or C4 positions. wikipedia.orgtcichemicals.com The reaction of pyridine N-oxides with Grignard reagents also provides an efficient route to C2-substituted pyridines. researchgate.netsemanticscholar.org For the subject molecule, nucleophiles would preferentially attack the C2 and C6 positions of the nicotinamide (B372718) 1-oxide ring.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical aspect of the chemical transformations of this compound, particularly in substitution reactions on the pyridine ring.

Electrophilic Substitution: As mentioned, electrophilic attack is highly regioselective for the C4 position due to the resonance stabilization provided by the N-oxide group. quimicaorganica.org

Nucleophilic Substitution: The regioselectivity of nucleophilic attack (C2 vs. C4) can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents. youtube.com In many cases, attack at the C2 position is favored. researchgate.net For instance, the reaction of pyridine N-oxides with Grignard reagents followed by treatment with trifluoroacetic anhydride (TFAA) provides a completely regioselective synthesis of 2-substituted pyridines. researchgate.net Similarly, regioselective bromination at the C2 position can be achieved using specific activators and bromide sources. tcichemicals.com

Table 2: Regioselectivity in Pyridine N-Oxide Reactions

| Reaction Type | Reagent(s) | Major Product Position(s) | Reference |

|---|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄ | C4 | quimicaorganica.org |

| Nucleophilic Chlorination | POCl₃ | C2 and C4 | wikipedia.org |

| Nucleophilic Arylation | ArMgBr then TFAA | C2 | researchgate.net |

| Nucleophilic Bromination | p-Toluenesulfonic anhydride, Bu₄NBr | C2 | tcichemicals.com |

Stereoselectivity becomes relevant when reactions lead to the formation of chiral centers, for example, in the reduction of the pyridine ring or the addition of nucleophiles to form substituted dihydropyridines or piperidines. researchgate.netresearchgate.net While direct substitution on the aromatic ring does not create a stereocenter, subsequent transformations can be designed to be stereoselective.

Mechanistic Investigations of Related N-Oxide Rearrangements

Aromatic N-oxides like this compound are generally stable but can undergo characteristic rearrangements, often upon activation with electrophiles. nih.gov

Polonovski Reaction: This reaction is classically triggered by the acylation of the N-oxide oxygen with reagents like acetic anhydride or trifluoroacetic anhydride. nih.gov For pyridine N-oxide itself, the reaction with acetic anhydride yields predominantly 2-acetoxypyridine. youtube.comacs.org The mechanism involves the formation of an N-acetoxy pyridinium (B92312) salt. A subsequent elimination, often proposed to proceed through an intermediate ylide or a concerted process, leads to the rearranged product. This rearrangement provides a powerful method for functionalizing the C2 position of the pyridine ring.

Meisenheimer Rearrangement: This rearrangement typically involves the migration of an alkyl or benzyl (B1604629) group from the nitrogen to the oxygen atom. It is more characteristic of tertiary amine N-oxides with N-allyl or N-benzyl groups and is not directly applicable to aromatic N-oxides unless they are first alkylated at the nitrogen. nih.govnih.gov

Gold-Catalyzed Rearrangements: Mechanistic studies on gold-catalyzed rearrangements of acetylenic amine-N-oxides have revealed novel pathways, such as a concerted heteroretroene reaction, which involves a 1,5-hydrogen shift. acs.org While involving different substrates, these studies highlight the complex mechanistic possibilities available to N-oxides in the presence of transition metal catalysts.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the reactivity and selectivity of reactions involving this compound. The polar, zwitterionic nature of the N-oxide group means that its stability and reactivity are sensitive to the solvent environment.

Stabilization: Polar protic solvents are known to stabilize N-oxides through hydrogen bonding, and many N-oxides are hygroscopic and isolated as hydrates. nih.gov This stabilization can affect the ground state energy and thus the activation energy of a reaction.

Nucleophilic Substitution: For nucleophilic substitution reactions, the solvent plays a crucial role. In S_N2-type reactions, polar aprotic solvents like acetone, DMF, or DMSO are often preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. wikipedia.org The choice of THF is common for reactions involving organometallic reagents like Grignard reagents to ensure compatibility. researchgate.net

Reaction Mechanisms: The solvent can influence the reaction mechanism itself. For example, in reactions that proceed through charged intermediates, a polar solvent can stabilize these intermediates, potentially favoring one reaction pathway over another and thereby affecting regioselectivity. The kinetics of rearrangements, such as the reaction of pyridine N-oxide with acetic anhydride, are also dependent on the solvent medium. acs.org

Coordination Chemistry and Metal Organic Frameworks Involving N 4 Carboxyphenyl Nicotinamide 1 Oxide As a Ligand

Ligand Design Principles and Coordination Sites of N-(4-Carboxyphenyl)nicotinamide 1-oxide

The design of this compound as a ligand is predicated on the strategic combination of three distinct functional groups, each with its own coordination preferences. This multi-functional design allows it to act as a versatile building block in the assembly of coordination complexes. The interplay between the hard carboxylate oxygen, the borderline N-oxide oxygen, and the potential coordination sites of the amide group offers a rich platform for creating sophisticated metal-organic architectures.

The pyridine (B92270) N-oxide moiety is a key coordination site in this compound. The oxygen atom of the N-oxide group acts as a Lewis base, donating electron density to a metal center. wikipedia.orgwikipedia.org This interaction is influenced by the electronic properties of the pyridine ring and any substituents. Pyridine N-oxides are generally considered weakly basic ligands. wikipedia.org

Coordination typically occurs through the oxygen atom, and the M-O-N angle in such complexes is often around 130°. wikipedia.org The N-oxide group can function as a monodentate ligand, binding to a single metal ion, or it can act as a bridging ligand, connecting two or more metal centers, which can facilitate the formation of coordination polymers. researchgate.net The presence of the N-oxide group, as opposed to a simple pyridine nitrogen, alters the electronic properties and basicity of the ligand, influencing the stability and structure of the resulting metal complexes. wikipedia.org

Table 1: Coordination Characteristics of Pyridine N-Oxide

| Feature | Description |

| Coordinating Atom | Oxygen |

| Basicity | Weakly basic ligand. wikipedia.org |

| Typical Coordination Mode | Monodentate or bridging. researchgate.net |

| Influence on Complex | Affects stability and structure through its electronic properties. wikipedia.org |

The carboxylate group (–COO⁻) is one of the most versatile functional groups in the design of coordination polymers and MOFs due to its ability to adopt multiple coordination modes. wikipedia.org In the context of this compound, the deprotonated carboxylate end provides a strong binding site for metal ions. Carboxylates are classified as hard ligands according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org

Its most common roles are as a bridging ligand, linking two or more metal centers to extend the structure into one, two, or three dimensions, or as a chelating ligand, where both oxygen atoms bind to the same metal center. wikipedia.orgmdpi.com The specific coordination mode adopted by the carboxylate group is influenced by several factors, including the nature of the metal ion, the solvent system, pH, and the presence of other coordinating ligands. mdpi.com This versatility allows for the formation of a wide array of network topologies. wikipedia.org

Table 2: Common Coordination Modes of the Carboxylate Group

| Coordination Mode | Description |

| Monodentate | One oxygen atom coordinates to a single metal center. |

| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center, forming a chelate ring. |

| Bidentate Bridging (Syn-Syn) | Both oxygen atoms bridge two metal centers on the same side. |

| Bidentate Bridging (Syn-Anti) | Both oxygen atoms bridge two metal centers on opposite sides. |

| Bidentate Bridging (Anti-Anti) | Both oxygen atoms bridge two metal centers on opposite sides in a different conformation. |

The amide group (–C(O)NH–) introduces another potential site for metal coordination, although its involvement is more nuanced compared to the N-oxide and carboxylate groups. Amides are generally weak bases. wikipedia.org Coordination can occur through the carbonyl oxygen, which is the more common and electronically favorable mode, or, under specific conditions, through the nitrogen atom following deprotonation. wikipedia.orgnih.gov

Synthesis and Structural Diversity of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with this compound leverages its multiple functional groups to create a wide range of structures. The choice of synthesis method is crucial in directing the final architecture of the material.

Hydrothermal and solvothermal synthesis are powerful techniques for the crystallization of coordination polymers and MOFs. asianpubs.orgnih.gov These methods involve carrying out the reaction in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and promote the formation of highly crystalline products that may not be accessible under ambient conditions. nih.gov

For ligands like this compound, these methods are particularly effective. The conditions can be tuned (e.g., by adjusting temperature, reaction time, pH, and solvent) to control the coordination environment of the metal ions and the binding modes of the ligand, thereby influencing the dimensionality and topology of the resulting framework. mdpi.comresearchgate.net For example, a mixture of a metal salt and the ligand in a suitable solvent can be heated for several days, followed by slow cooling to yield single crystals of the coordination polymer. asianpubs.org

Table 3: Parameters in Hydro(solvo)thermal Synthesis

| Parameter | Influence on Product |

| Temperature | Affects reaction kinetics and can favor the formation of thermodynamically stable phases. |

| Solvent | Influences solubility of reactants and can sometimes act as a template or coordinating ligand. |

| pH / Base | Controls the deprotonation state of the carboxylic acid group, which is crucial for coordination. asianpubs.org |

| Reactant Ratio | The metal-to-ligand ratio can determine the final structure and stoichiometry of the complex. |

The formation of coordination polymers and MOFs is a prime example of a self-assembly process, where molecular components spontaneously organize into ordered, extended structures. ntu.edu.sgresearchgate.net This process is driven by the formation of coordination bonds between the metal ions (nodes) and the organic ligands (linkers). researchgate.net

In the case of this compound, the self-assembly is guided by the specific geometric and chemical preferences of its three functional groups for the chosen metal center. pku.edu.cn The final structure is the result of a delicate balance of reversible coordination bond formation, hydrogen bonding (particularly involving the amide group), and π-π stacking interactions between the aromatic rings. The predictability of these interactions allows for the rational design of materials with desired network topologies, a key principle in the field of crystal engineering. nih.gov The process can be modulated by adding other molecules that can influence the kinetics of crystal nucleation and growth. nih.gov

Scant Research Precludes In-Depth Analysis of this compound in Coordination Chemistry

An extensive review of available scientific literature reveals a significant lack of specific research focused on the coordination chemistry of this compound. Consequently, a detailed analysis of its role as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers, as outlined in the requested sections, cannot be constructed at this time.

The exploration of topics such as dimensionality control, network topology, metal-ligand bonding, and spectroscopic analysis is contingent upon published experimental and theoretical studies. Searches for data pertaining to this compound have not yielded specific findings related to its use in constructing one, two, or three-dimensional coordination networks. Information regarding the resulting topologies, instances of interpenetration in polymers derived from this ligand, detailed metal-ligand bonding analyses, or the use of spectroscopic methods to probe these interactions is not present in the accessible literature.

Further investigation into this specific compound is required by the scientific community before a comprehensive article on its coordination chemistry and role in metal-organic frameworks can be written.

Supramolecular Chemistry and Crystal Engineering of N 4 Carboxyphenyl Nicotinamide 1 Oxide

Analysis of Intermolecular Interactions in Solid-State Architectures

The solid-state structure of N-(4-Carboxyphenyl)nicotinamide 1-oxide is dictated by a sophisticated interplay of various intermolecular forces. The molecule's architecture features a strong hydrogen bond donor in the carboxylic acid group (O-H), a moderate donor in the amide group (N-H), and several potent hydrogen bond acceptors, including the N-oxide oxygen, the two carbonyl oxygens, and the nitrogen atom of the pyridine (B92270) ring. This functionality predisposes the molecule to form highly organized, multidimensional networks.

Hydrogen Bonding Networks (N-H···O, O-H···O, C-H···O)

Hydrogen bonds are the primary directional forces governing the assembly of this compound molecules in the crystalline state. The presence of both strong (O-H) and moderate (N-H) donors, coupled with multiple acceptors, leads to the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.

O-H···O Interactions: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It readily forms strong O-H···O hydrogen bonds, most commonly leading to the well-known carboxylic acid dimer synthon. This interaction is one of the most reliable in crystal engineering.

N-H···O Interactions: The amide N-H group acts as a hydrogen bond donor, typically interacting with the most accessible and strongest acceptor sites. In related structures, such as salts of nicotinamide (B372718) with carboxylic acids, strong intermolecular hydrogen bonds are observed involving the amide group and carbonyl or carboxylate oxygen atoms. frontiersin.orgnih.gov For instance, in a nicotinamide-oxalic acid salt, spectroscopic analysis confirms the involvement of the amide N-H group in forming N-H···O=C interactions. nih.gov

Theoretical studies on analogous systems, like nicotinamide-oxalic acid salt, provide insight into the strength of these interactions. The interaction energy of strong, conventional hydrogen bonds can be significant, while unconventional C-H···O bonds offer lesser but cumulative stabilization. frontiersin.orgnih.gov

| Interaction Type | Typical Donor | Typical Acceptor | Anticipated Role in Structure |

| O-H···O | Carboxylic Acid (-COOH) | Carboxylic Acid (C=O), N-Oxide (N-O) | Formation of primary structural motifs (e.g., dimers, chains) |

| N-H···O | Amide (-NH) | Carbonyl (C=O), N-Oxide (N-O) | Linking primary motifs into extended networks |

| C-H···O | Aromatic Rings (C-H) | Carbonyl (C=O), N-Oxide (N-O) | 3D structural stabilization and packing efficiency |

π-π Stacking Interactions

The molecular structure contains two aromatic systems: the phenyl ring and the pyridine N-oxide ring. These planar moieties can interact through π-π stacking, a non-covalent interaction that is crucial for the stabilization of crystal structures containing aromatic groups. mdpi.com This interaction arises from the electrostatic attraction between the electron-rich π systems of adjacent rings. The geometry of these interactions can vary, including face-to-face and offset or slipped-stack arrangements, which help to minimize electrostatic repulsion. In the solid state, π-π stacking often directs the assembly of molecules into columns or layers, working in concert with hydrogen bonding to build the final three-dimensional architecture. The presence of these interactions can be confirmed by crystallographic analysis, where short centroid-to-centroid distances (typically under 4 Å) between parallel aromatic rings are observed.

Crystal Packing Motifs and Synthon Design

The principles of supramolecular synthon design allow for the prediction of recurring crystal packing motifs. For this compound, several robust synthons can be anticipated based on its functional groups. The most probable and stable synthon is the carboxylic acid homodimer, formed by a pair of O-H···O hydrogen bonds. Alternatively, the carboxylic acid can form a heterosynthon with the nicotinamide moiety, for example, through an O-H···O=C(amide) hydrogen bond, creating chains or more complex patterns. The N-oxide group provides a strong and sterically accessible hydrogen bond acceptor site, which can disrupt or compete with other synthons to create novel packing arrangements. The interplay between these competing synthons is a key factor in determining the final crystal structure and the potential for polymorphism.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Given the conformational flexibility of this compound (e.g., rotation around the amide bond and the C-C bond connecting the rings) and the presence of multiple competing hydrogen bond donors and acceptors, the compound is a strong candidate for exhibiting polymorphism. Different crystallization conditions (solvent, temperature, evaporation rate) could favor the formation of different supramolecular synthons, leading to distinct packing arrangements and, consequently, different polymorphs. The related molecule nicotinamide is known to be highly polymorphic, with at least nine solved crystal structures, highlighting the likelihood of similar behavior in its derivatives. researchgate.netchemrxiv.org

Pseudopolymorphism, which refers to the formation of solvates or hydrates, is also highly probable. The strong hydrogen-bonding capabilities of the molecule make it susceptible to incorporating solvent molecules, particularly water, into its crystal lattice. The formation of a hydrate (B1144303) would introduce new hydrogen bonding pathways, leading to a different crystal structure compared to the anhydrous form. nih.gov

Theoretical and Computational Investigations of N 4 Carboxyphenyl Nicotinamide 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like N-(4-Carboxyphenyl)nicotinamide 1-oxide, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. From this optimized structure, a wealth of electronic properties can be calculated, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which provides insights into the molecule's reactivity and electronic transitions.

Ab Initio Methods for Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. For this compound, these methods could be used to calculate properties such as dipole moment, polarizability, and thermochemical data with a high degree of confidence, serving as a benchmark for less computationally expensive methods.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could be utilized to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes, molecular vibrations, and interactions with solvent molecules. This would be particularly useful for understanding how the molecule behaves in a biological or solution-phase environment, revealing information about its flexibility and intermolecular interactions.

Analysis of Intermolecular Interactions (e.g., QTAIM, NBO)

To understand the non-covalent interactions that govern the molecular recognition and self-assembly of this compound, computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be invaluable. QTAIM analysis can identify and characterize chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces, by analyzing the topology of the electron density. NBO analysis, on the other hand, provides a picture of the localized bonding orbitals, lone pairs, and intermolecular orbital interactions, quantifying the strength of these interactions through stabilization energy calculations.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental results to validate the computational model and aid in the interpretation of experimental data. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) could be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for its color and photophysical properties.

Rational Design of Derivatives with Tuned Properties

The insights gained from the aforementioned computational studies could form the basis for the rational design of new derivatives of this compound with tailored properties. By systematically modifying the chemical structure—for example, by adding or changing functional groups—and then computationally screening the resulting properties, it would be possible to design new molecules with enhanced biological activity, improved material properties, or specific spectroscopic signatures. This in silico approach can significantly accelerate the discovery and development of new functional molecules.

Non Biological Applications of N 4 Carboxyphenyl Nicotinamide 1 Oxide and Its Derived Materials

Catalytic Applications in Organic Transformations

The unique molecular structure of N-(4-Carboxyphenyl)nicotinamide 1-oxide, featuring a nicotinamide (B372718) 1-oxide moiety and a carboxyphenyl group, suggests its potential as a versatile ligand in coordination chemistry and as a building block for functional materials. However, specific applications in the following catalytic reactions have not been documented.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While a wide array of catalysts, including basic catalysts, Lewis acids, and functionalized materials, are employed to facilitate this transformation, there is no specific mention in the reviewed literature of this compound or its derivatives being utilized as a catalyst or a component of a catalytic system for this reaction.

Oxidation Catalysis (e.g., Benzylic C-H Oxidation, Water Oxidation)

Oxidation reactions are crucial in both industrial and academic research. The nicotinamide 1-oxide functional group, in some contexts, can participate in redox processes. However, dedicated studies on the catalytic activity of this compound or its coordination complexes in benzylic C-H oxidation or water oxidation are not available. Research in these areas typically focuses on transition metal complexes with various other ligand systems.

Heterogeneous Catalysis with Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with significant potential in heterogeneous catalysis. The bifunctional nature of this compound, possessing both a carboxylic acid and a pyridine (B92270) N-oxide group, makes it a candidate as an organic linker for the construction of MOFs. However, a survey of existing literature did not reveal any MOFs that have been synthesized using this specific compound as a building block for applications in heterogeneous catalysis. The design and catalytic application of MOFs is an active area of research, with a focus on tailoring the pore environment and active sites through the choice of metal nodes and organic linkers. researchgate.netbohrium.com

Materials Science Applications

The exploration of novel molecules for advanced materials is a cornerstone of materials science. While the photophysical and magnetic properties of coordination compounds are of great interest, specific data for materials derived from this compound is not present in the available literature.

Luminescent Materials and Photophysical Properties

Coordination compounds, particularly those involving lanthanide ions, are widely investigated for their luminescent properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light. While studies on the luminescence of lanthanide complexes with related ligands like nicotinate (B505614) and isonicotinate (B8489971) exist, there are no specific reports on the photophysical properties or luminescent characteristics of coordination compounds formed with this compound.

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds are determined by the nature of the metal ion and the surrounding ligands, which influence the electronic structure and the interactions between metal centers. The arrangement of ligands can lead to various magnetic phenomena, including paramagnetism, ferromagnetism, and antiferromagnetism. rsc.org Although the magnetic behavior of coordination polymers with various pyridine-based ligands has been studied, there is a lack of research specifically investigating the magnetic properties of complexes derived from this compound.

Potential in Sensor Development (e.g., Electrochemical Sensors)

Currently, there is a lack of specific studies focusing on the application of this compound or its derived materials in the development of electrochemical sensors. In principle, MOFs constructed from this ligand could be engineered for sensor applications. The porous nature of such MOFs could facilitate the diffusion of analytes to active sites, while the electrochemical properties of the metal nodes and the organic linker itself could be harnessed for signal transduction. For instance, the nicotinamide 1-oxide group might participate in electrochemical reactions, offering a basis for sensing certain molecules. However, without experimental data, this remains speculative.

Table 1: Hypothetical Performance Characteristics of an Electrochemical Sensor Based on a this compound MOF

| Parameter | Potential Characteristic |

|---|---|

| Analyte | To be determined |

| Detection Limit | To be determined |

| Sensitivity | To be determined |

| Response Time | To be determined |

| Stability | To be determined |

Note: This table is purely illustrative and is not based on experimental data.

Energy Storage and Conversion Applications

Similar to the area of sensor development, there is no direct research available on the use of this compound or its derivatives for energy storage and conversion. The field of energy storage often utilizes porous materials like MOFs as electrode materials in batteries and supercapacitors, or as catalysts in energy conversion processes.

Theoretically, MOFs synthesized from this compound could serve as precursors for porous carbon materials or metal oxides with high surface areas, which are beneficial for charge storage. The nitrogen and oxygen heteroatoms present in the ligand could lead to N- and O-doped carbon materials upon pyrolysis, potentially enhancing the electrochemical performance.

Table 2: Potential Energy Storage Applications of Materials Derived from this compound

| Application Area | Potential Role of Derived Material | Anticipated Benefit |

|---|---|---|

| Supercapacitors | Electrode Material | High surface area for ion adsorption. |

| Li-ion Batteries | Anode/Cathode Material | Porous structure to accommodate volume changes. |

| Electrocatalysis | Catalyst Support | High dispersion of active metal sites. |

Note: This table outlines potential applications and is not based on published research findings.

Future Directions and Emerging Research Avenues for N 4 Carboxyphenyl Nicotinamide 1 Oxide

Exploration of Novel Synthetic Pathways for Complex Derivatives

The future development of N-(4-Carboxyphenyl)nicotinamide 1-oxide hinges on the ability to synthesize a diverse library of complex derivatives. While traditional methods involving acyl chlorides provide a foundational route, emerging research will likely focus on more efficient, versatile, and sustainable synthetic strategies.

Future synthetic exploration could involve:

Multi-component Reactions (MCRs): One-pot MCRs could provide a rapid and efficient route to novel analogues. researchgate.netnih.govrsc.org By combining three or more starting materials in a single step, researchers can generate structural complexity with high atom economy, minimizing waste and purification steps. researchgate.net

Biocatalysis: The use of enzymes, such as lipases or nitrile hydratases, offers a green alternative for amide bond formation and other transformations under mild conditions. rsc.orgrsc.orgnih.gov This approach can lead to high selectivity and reduce the need for harsh reagents and solvents. rsc.orgnih.gov

Flow Chemistry: Continuous-flow microreactors can offer significant advantages over traditional batch synthesis, including enhanced reaction speed, better process control, and improved safety. rsc.org This technology is particularly well-suited for optimizing reaction conditions and enabling scalable production of derivatives. rsc.org

Late-Stage Functionalization: Developing methods to selectively modify the aromatic rings of the parent compound would be a powerful tool. Techniques such as C-H activation could allow for the direct introduction of new functional groups onto the carboxyphenyl or nicotinamide (B372718) N-oxide rings, bypassing the need for de novo synthesis of each derivative.

| Synthetic Strategy | Potential Starting Materials | Target Derivative Feature | Key Advantages |

|---|---|---|---|

| Multi-component Reaction | Substituted anilines, nicotinic acid N-oxides, coupling agents | Varied substituents on the phenyl ring | High efficiency, atom economy, reduced waste researchgate.net |

| Enzymatic Synthesis | Methyl nicotinate (B505614) 1-oxide, substituted 4-aminobenzoic acids, Lipase (e.g., Novozym® 435) | Ester-to-amide conversion | Mild conditions, high selectivity, green chemistry rsc.org |

| Flow Chemistry | Nicotinoyl chloride 1-oxide, 4-aminobenzoic acid | Rapid synthesis optimization | Improved yield, scalability, safety rsc.org |

| C-H Activation | This compound, functionalizing agent | Direct modification of aromatic rings | Step economy, access to novel structures |

Development of Advanced Functional Materials Based on the Compound

The unique molecular architecture of this compound makes it an attractive building block, or "tecton," for the construction of advanced functional materials. The presence of a carboxylic acid group, an amide linker capable of hydrogen bonding, and a coordinating N-oxide moiety provides multiple points for directed self-assembly.

Emerging research avenues in this area include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for coordinating with metal ions to form porous, crystalline MOFs. The nicotinamide N-oxide part could add further coordination sites or act as a functional component within the pores. Such MOFs could be investigated for applications in gas storage, catalysis, or chemical sensing.

Supramolecular Gels: The compound's ability to form strong hydrogen bonds via its amide and carboxyl groups suggests its potential as a low-molecular-weight gelator. Future work could explore its ability to self-assemble into fibrous networks in specific solvents, trapping them to form soft materials with potential uses in drug delivery or tissue engineering.

Liquid Crystals: The rigid, rod-like shape of the molecule is a common feature in liquid crystalline materials. By modifying the structure, for instance by adding flexible alkyl chains, it may be possible to induce liquid crystalline phases (nematic, smectic). These materials are central to display technologies and optical sensors.

In Situ Spectroscopic and Diffraction Studies of Reaction Mechanisms

A deep understanding of how this compound and its derivatives are formed is crucial for optimizing their synthesis and controlling their properties. In situ (or operando) techniques, which monitor reactions as they happen, are powerful tools for gaining this mechanistic insight.

Future research should employ:

Time-Resolved X-ray Diffraction: This technique can be used to study the kinetics and mechanisms of solid-state reactions, such as the mechanochemical synthesis of co-crystals involving the target compound. rsc.org It allows for the direct observation of crystalline phase transformations in real time. rsc.org

In Situ Spectroscopy (NMR, IR, Raman): Monitoring reactions in solution using spectroscopic methods can help identify transient intermediates, determine reaction kinetics, and understand the influence of catalysts and reaction conditions. nih.gov For example, observing the shifts in vibrational modes using IR or Raman spectroscopy can provide direct evidence of bond formation and breaking during the amide coupling reaction.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for accelerating the discovery of new molecules and materials with desired properties. This integrated approach can reduce the trial-and-error nature of traditional research.

A forward-looking research program would involve:

Density Functional Theory (DFT) Modeling: DFT calculations can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its hypothetical derivatives before they are synthesized. researchgate.net This can help in understanding structure-activity relationships and prioritizing synthetic targets. researchgate.net

Predictive Modeling of Material Properties: Computational tools can be used to screen virtual libraries of derivatives for their potential to form stable MOFs, their likelihood of exhibiting liquid crystalline behavior, or their binding affinity to biological targets.

Mechanism Simulation: Quantum chemical calculations can model entire reaction pathways, calculating the energy barriers for different steps and helping to elucidate complex reaction mechanisms that are difficult to probe experimentally.

| Step | Methodology | Objective | Outcome |

|---|---|---|---|

| 1. Design | Computational Chemistry (DFT) | Predict electronic properties of 10 virtual derivatives | Identification of 3 candidates with optimal predicted redox potentials |

| 2. Synthesis | Experimental Chemistry (e.g., Flow Synthesis) | Synthesize the 3 prioritized candidates | Successful synthesis and purification of target molecules |

| 3. Characterization | Experimental (e.g., Cyclic Voltammetry) | Measure the actual redox potentials | Experimental data for comparison with predictions |

| 4. Refinement | Computational Modeling | Refine the computational model based on experimental results | An improved predictive model for the next design cycle |

Sustainability Considerations in Synthesis and Application

Modern chemical research places a strong emphasis on green chemistry principles to minimize environmental impact. Future work on this compound must incorporate sustainability at every stage, from synthesis to final application.

Key areas for sustainable innovation include:

Green Solvents and Catalysts: Moving away from hazardous organic solvents and employing water or bio-based solvents is a primary goal. The use of reusable, non-toxic catalysts, such as enzymes or supported metal nanoparticles, is crucial. rsc.orgnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Multi-component reactions are particularly advantageous in this regard. nih.govrsc.org

Energy Efficiency: The adoption of energy-efficient techniques like mechanochemistry (ball milling) or microwave-assisted synthesis can significantly reduce the energy consumption of chemical processes compared to conventional heating.

Lifecycle Assessment: A holistic view of the compound's lifecycle, from the sourcing of raw materials to its ultimate fate in the environment (biodegradability), should be considered. This involves designing molecules that are not only functional but also have a minimal and non-toxic environmental footprint.

Q & A

Q. What are the optimized synthetic routes for N-(4-carboxyphenyl)nicotinamide 1-oxide, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via multi-step reactions involving maleic anhydride and p-aminobenzoic acid. A representative protocol includes:

Step 1: React maleic anhydride with p-aminobenzoic acid in DMF under nitrogen to form N-(4-carboxyphenyl)maleamic acid (97% yield, mp 223–225°C) .

Step 2: Cyclize the intermediate with acetic anhydride and sodium acetate to yield N-(4-carboxyphenyl)maleimide (85% yield, mp 211–212°C) .

Step 3: Functionalize with thionyl chloride to obtain reactive intermediates for coupling with nicotinamide derivatives.

Critical Parameters:

- Temperature control during cyclization (55–60°C) minimizes side reactions.

- Solvent choice (e.g., DMF for solubility, benzene for recrystallization) affects purity.

- Use of anhydrous conditions prevents hydrolysis of intermediates.

Q. How can researchers analytically characterize this compound to confirm structural integrity and purity?

Methodological Answer: A combination of techniques is recommended:

- HPLC-MS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 138.12 for the base structure) and detect impurities .

- FT-IR : Confirm functional groups (e.g., carbonyl stretch at ~1670 cm⁻¹, N-oxide absorption at ~1250 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carboxyphenyl carbons (δ ~170 ppm) .

- Elemental Analysis : Validate C, H, N, O composition (theoretical: C 52.17%, H 4.38%, N 20.28%, O 23.17%) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Methodological Answer:

- Solid Form : Store at -20°C in airtight, light-protected containers to prevent oxidation and hygroscopic degradation .

- Solution Form : Prepare in anhydrous DMSO or ethanol, aliquot, and store at -80°C (stable for ≤1 year) .

- Quality Checks : Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s role as a CXCR2 antagonist, and how can its receptor-binding affinity be quantified?

Methodological Answer:

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer:

Q. What experimental strategies can mitigate instability of this compound under physiological conditions?

Methodological Answer:

- Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine at the pyridine ring) to enhance oxidative stability .

- Encapsulation : Use liposomal or cyclodextrin-based carriers to protect the N-oxide moiety from enzymatic reduction .

- pH Adjustment : Stabilize solutions at pH 6–7 to minimize hydrolysis .

Q. How should researchers address contradictory data on the compound’s off-target effects in kinase signaling pathways?

Methodological Answer:

- Kinome Profiling : Screen against a panel of 468 kinases (e.g., using ATP-competitive binding assays) to identify off-target interactions .

- CRISPR Knockout Models : Validate specificity by comparing effects in wild-type vs. CXCR2-knockout cells .

- Transcriptomic Analysis : Perform RNA-seq to assess downstream gene expression changes (e.g., NF-κB vs. MAPK pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.